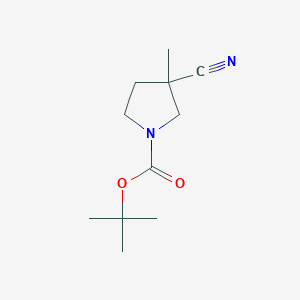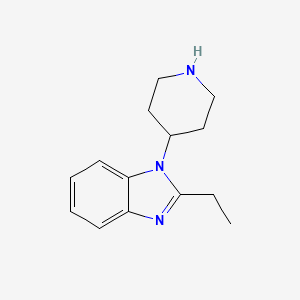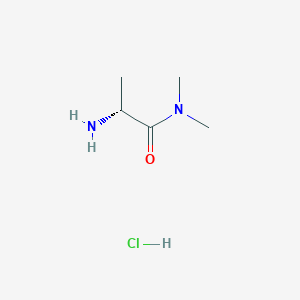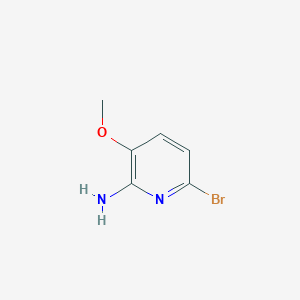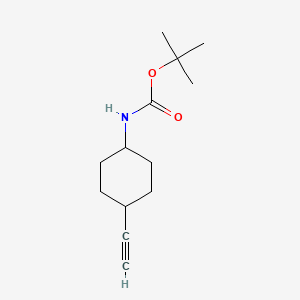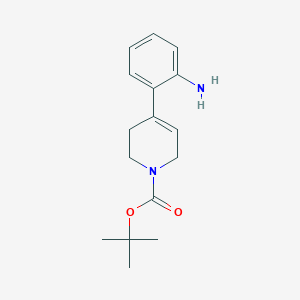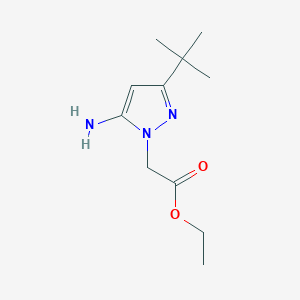
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
概要
説明
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-amino-1H-pyrazole and tert-butyl alcohol as starting materials[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Reaction Steps: The process involves the following steps:
Amination: The 5-amino-1H-pyrazole is reacted with tert-butyl alcohol in the presence of a strong base to form the tert-butylated intermediate.
Esterification: The intermediate is then esterified with ethyl chloroacetate to produce the final product[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves using catalysts and controlling reaction conditions such as temperature and pressure to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as polar aprotic solvents are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Amine derivatives with different substituents.
Substitution Products: Derivatives with different nucleophiles replacing the ethyl group.
科学的研究の応用
Chemistry: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic compounds. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological pathways and its potential use in drug development.
Medicine: Research is ongoing to explore its use in medicinal chemistry. Its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings. Its versatility makes it valuable in various industrial applications.
Safety and Hazards
将来の方向性
Given the wide range of applications of pyrazoles in various fields, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds may continue to be subjects of interest in future research.
作用機序
Target of Action
This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It is known that 5-amino-pyrazoles, a class of compounds to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Biochemical Pathways
5-amino-pyrazoles have been used in the synthesis of diverse heterocyclic compounds, suggesting that they may interact with a variety of biochemical pathways .
Result of Action
As a part of a collection of unique chemicals for early discovery researchers, its effects are still under investigation .
類似化合物との比較
Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.
Ethyl 2-(3-tert-butyl-5-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of an amino group, leading to variations in reactivity and applications.
Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate: Similar to the tert-butyl variant but with a methyl group instead of tert-butyl, affecting its stability and biological activity.
Uniqueness: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate stands out due to the presence of the tert-butyl group, which enhances its stability and modifies its biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKNVALGKYXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
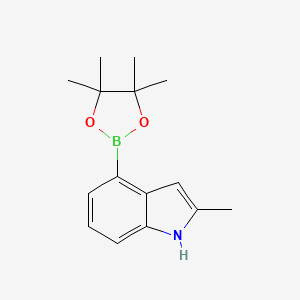
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)

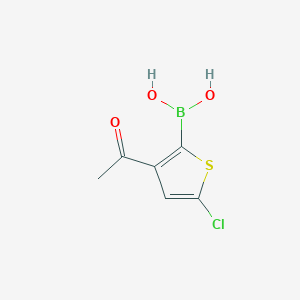
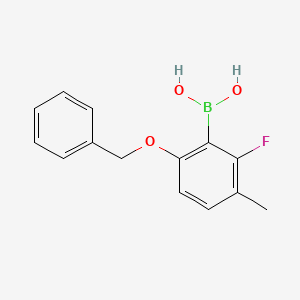
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
